5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide
CAS No.: 903290-11-9
Cat. No.: VC7341355
Molecular Formula: C17H17N3O3S2
Molecular Weight: 375.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903290-11-9 |
|---|---|
| Molecular Formula | C17H17N3O3S2 |
| Molecular Weight | 375.46 |
| IUPAC Name | 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
| Standard InChI | InChI=1S/C17H17N3O3S2/c1-3-14-7-10-17(24-14)25(21,22)20-13-6-4-5-12(11-13)15-8-9-16(23-2)19-18-15/h4-11,20H,3H2,1-2H3 |
| Standard InChI Key | BILSEVNKXHOIMS-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(S1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OC |
Introduction
Molecular Formula
The molecular formula of 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide is .
Molecular Weight
The molecular weight is approximately 320.37 g/mol.
Structural Representation
The structure of the compound can be represented by the following SMILES notation:
textCCN(C(=O)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)OC)C3=CC=CC=C3
IUPAC Name
The IUPAC name for this compound is:
5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide.
Synthetic Pathways
The synthesis of thiophene derivatives typically involves several methods, including:
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Electrophilic Aromatic Substitution: This method can be employed to introduce various substituents on the thiophene ring.
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Condensation Reactions: These reactions can facilitate the formation of the sulfonamide group, crucial for the biological activity of the compound.
Reaction Mechanisms
The mechanisms involved in synthesizing 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide may include nucleophilic attacks on electrophilic centers in the pyridazine and thiophene rings, leading to the formation of the desired product.
Pharmacological Studies
Research indicates that thiophene derivatives exhibit a range of biological activities, including:
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Antimicrobial Activity: Some studies suggest that compounds similar to 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide possess significant antimicrobial properties.
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Anticancer Potential: Preliminary investigations have shown that such compounds may inhibit cancer cell proliferation.
Mechanism of Action
The biological activity is often attributed to the ability of these compounds to interact with specific biological targets, potentially disrupting cellular processes or signaling pathways.
Therapeutic Uses
Given its structural characteristics, 5-ethyl-N-[3-(6-methoxypyridazin-3-yl)phenyl]thiophene-2-sulfonamide could be explored for:
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Antibiotic Development: Targeting bacterial infections.
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Cancer Treatment: Investigating its efficacy against various cancer types.
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